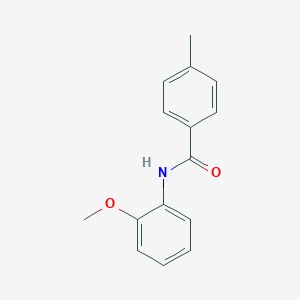

N-(2-methoxyphenyl)-4-methylbenzamide

Übersicht

Beschreibung

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include the starting materials, the type of reaction, and the conditions under which the reaction occurs .Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis

This involves understanding how the compound reacts with other substances. This can include its reactivity, what types of reactions it undergoes, and what products are formed .Physical And Chemical Properties Analysis

This includes properties such as melting point, boiling point, solubility, density, and refractive index. Chemical properties might include reactivity, stability under various conditions, and ability to undergo specific reactions.Wissenschaftliche Forschungsanwendungen

Gastroprokinetic Activity

- N-(2-methoxyphenyl)-4-methylbenzamide derivatives have shown potent gastroprokinetic activity. These compounds were evaluated for their effects on gastric emptying and serotonin-4 receptor binding assays, revealing the crucial role of the amide bond and morpholine ring for activity (Kalo et al., 1995).

Radiochemistry and PET Imaging

- [18F]p-MPPF, a compound related to N-(2-methoxyphenyl)-4-methylbenzamide, has been utilized as a 5-HT1A antagonist for studying serotonergic neurotransmission with positron emission tomography (PET). This research includes aspects of chemistry, radiochemistry, and metabolism, highlighting its applicability in neuroscience research (Plenevaux et al., 2000).

Metabolic Stability and Conversion

- The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds was studied, indicating the role of substitution in the phenyl ring on the stability of N-(hydroxymethyl)-benzamide derivatives (Ross et al., 1983).

Kinetics in Highly Alkaline Medium

- Kinetic studies on hydrolysis of N-(2'-methoxyphenyl)benzamide under highly alkaline conditions were conducted. These studies provide insights into the chemical behavior of such compounds in different pH environments (Sim et al., 2009).

Psycho- and Neurotropic Profiling

- Novel 3-(N-R,R′-aminomethyl)-2-methyl-1H-quinolin-4-ones, structurally related to N-(2-methoxyphenyl)-4-methylbenzamide, were studied for their psycho- and neurotropic properties. This research provides valuable insights into the potential therapeutic applications of these compounds (Podolsky et al., 2017).

Sigma-2 Receptor Probing

- Research into sigma-2 receptor probes has involved benzamide analogs, demonstrating their utility in studying receptor interactions and providing a basis for developing diagnostic tools (Xu et al., 2005).

Antimicrobial Screening

- A series of N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides were synthesized and screened for antimicrobial activity. These studies demonstrate the potential of such compounds in the development of new antimicrobial agents (Desai et al., 2013).

Therapeutic Applications in Metabolic Disorders

- Derivatives of N-(2-methoxyphenyl)-4-methylbenzamide have been investigated for their potential therapeutic applications in treating metabolic disorders like diabetes, showcasing the compound's relevance in medicinal chemistry (Jung et al., 2017).

Corrosion Inhibition

- Methoxy-substituted phenylthienyl benzamidine derivatives, similar in structure to N-(2-methoxyphenyl)-4-methylbenzamide, have been studied as corrosion inhibitors for carbon steel in acidic media. This highlights the compound's potential application in material science and industrial processes (Fouda et al., 2020).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

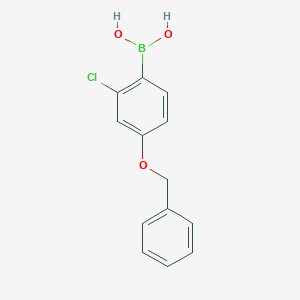

IUPAC Name |

N-(2-methoxyphenyl)-4-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-11-7-9-12(10-8-11)15(17)16-13-5-3-4-6-14(13)18-2/h3-10H,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEIDMGJCFYBCAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methoxyphenyl)-4-methylbenzamide | |

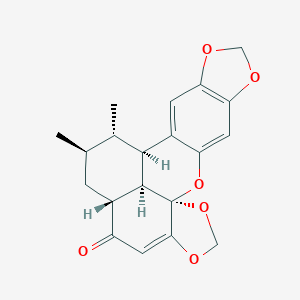

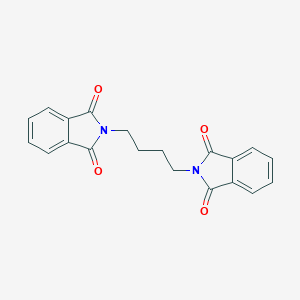

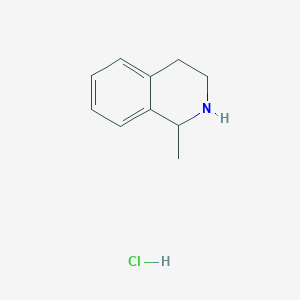

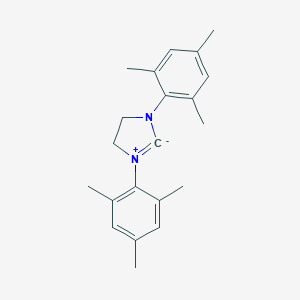

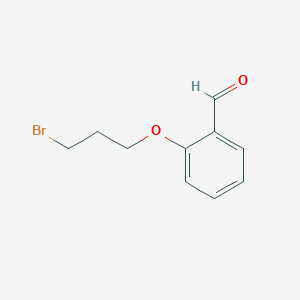

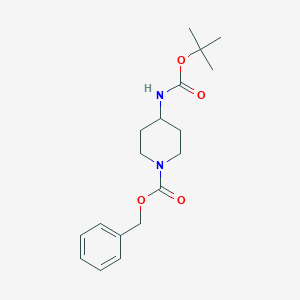

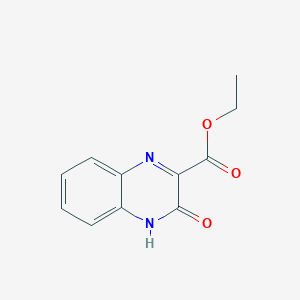

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1R)-1-chloroethyl]benzene](/img/structure/B172487.png)

![1-(7-Oxabicyclo[2.2.1]hept-2-yl)methanamine](/img/structure/B172490.png)